2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridazine moiety, and the final acetamide formation. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and fluoro-methylphenyl acetic acid. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine and pyridazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and pyridazine moieties can interact with various enzymes and receptors, modulating their activity. The fluoro-methylphenyl group may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- 2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Uniqueness
The presence of the cyclopropyl group in 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-14-2-5-16(12-17(14)21)22-20(27)13-25-8-10-26(11-9-25)19-7-6-18(23-24-19)15-3-4-15/h2,5-7,12,15H,3-4,8-11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCNIJMPFVFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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